

A Technical Guide to 4-Nitroresorcinol (CAS 3163-07-3)

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Compound of Interest

Compound Name: 4-Nitrobenzene-1,3-diol

Cat. No.: B181639

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-nitroresorcinol (CAS 3163-07-3), a nitroaromatic compound of significant interest as a chemical intermediate. It details the compound's physicochemical properties, spectral characteristics, and safety information. A detailed experimental protocol for its synthesis via the nitration of sulfonated resorcinol is provided. The primary application discussed is its crucial role as a precursor in the synthesis of Deguelin, a natural compound with potent anti-cancer properties. The guide elucidates this relationship and presents the complex signaling pathways—including PI3K/Akt and anti-angiogenesis pathways—that are modulated by Deguelin, offering critical context for its utility in drug development research.

Chemical and Physical Properties

4-Nitroresorcinol, also known by its IUPAC name **4-nitrobenzene-1,3-diol**, is a yellow, solid organic compound.^[1] Its core structure is a resorcinol (1,3-dihydroxybenzene) ring substituted with a nitro group at the 4-position.^[2] This structure makes it a valuable building block in organic synthesis.

Quantitative physicochemical data for 4-nitroresorcinol is summarized in the table below for easy reference.

Property	Value	Citation(s)
CAS Number	3163-07-3	[2][3]
Molecular Formula	C ₆ H ₅ NO ₄	[2][4][5]
Molecular Weight	155.11 g/mol	[1][2][5]
Melting Point	122 °C (115 °C when anhydrous)	[1][3][6]
Boiling Point	178-179 °C at 11 Torr	[3][7]
Physical Description	Solid, Yellow Crystalline Powder	[1][2]
Water Solubility	8.13 g/L at 24.7 °C	[1]
Other Solubilities	Slightly soluble in Chloroform, DMSO, Methanol	[1]
pKa (Predicted)	7.17 ± 0.13	[1]
Density (Estimate)	1.5553 g/cm ³	[1]

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of 4-nitroresorcinol. While specific peak data is not available in the cited literature, the existence of key spectra has been documented.

Spectrum Type	Availability / Source	Citation(s)
¹³ C NMR	Data available via SpectraBase.	[8]
GC-MS	Data available via SpectraBase.	[8]
IR	Vapor Phase IR Spectra available via SpectraBase.	[8]

Synthesis of 4-Nitroresorcinol

The synthesis of 4-nitroresorcinol can be effectively achieved through the sulfonation of resorcinol followed by a controlled nitration and subsequent hydrolysis to remove the sulfonic acid groups. This method is detailed in German patent DE633982C.[6]

Experimental Protocol: Nitration of Sulfonated Resorcinol

This protocol is an interpretation of the process described in patent DE633982C.[6]

Materials:

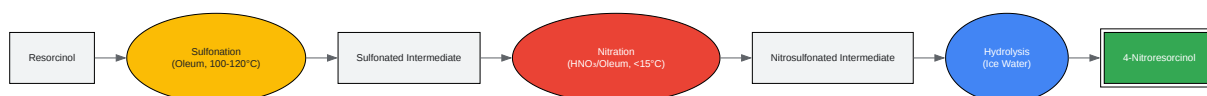
- Ground Resorcinol (110 kg)
- 20% Oleum (Fuming Sulfuric Acid, D=1.89) (590 L)
- 10% Oleum (1061 L)
- Fuming Nitric Acid (D=1.52) (46.8 L)
- Ice Water (approx. 1600 kg)

Procedure:

- **Sulfonation:** To 590 L of 20% oleum, add 110 kg of ground resorcinol with stirring. The reaction is exothermic; allow the temperature to rise to approximately 100-120 °C to ensure high sulfonation.
- **Cooling:** Gradually cool the reaction mixture to approximately 10 °C with continuous stirring.
- **Nitration:** Prepare a nitrating mixture of 1061 L of 10% oleum and 46.8 L of fuming nitric acid. Slowly introduce this mixture into the cooled, sulfonated resorcinol solution. Maintain vigorous cooling to ensure the reaction temperature does not exceed 15 °C. The initially thick, pulpy mixture should gradually dissolve.
- **Maturation:** Continue stirring the mixture for several hours, allowing the temperature to slowly rise to 25-30 °C.

- **Hydrolysis & Precipitation:** Pour the reaction solution into approximately 1600 kg of ice water. This dilutes the acid and initiates the hydrolysis of the sulfonic acid groups.
- **Purification (Optional):** To remove any 2-nitroresorcinol byproduct, the strongly acidic solution can be distilled with steam until the 2-nitroresorcinol is no longer present in the distillate.
- **Crystallization:** Cool the distillation residue to approximately 50 °C. Filter to remove any brown decomposition products. Allow the filtrate to cool completely, which will result in the abundant crystallization of 4-nitroresorcinol.
- **Isolation:** Collect the crystalline product by filtration. The product crystallizes with water, which can be removed to yield the anhydrous form with a melting point of 115 °C.[6]

Synthesis Workflow

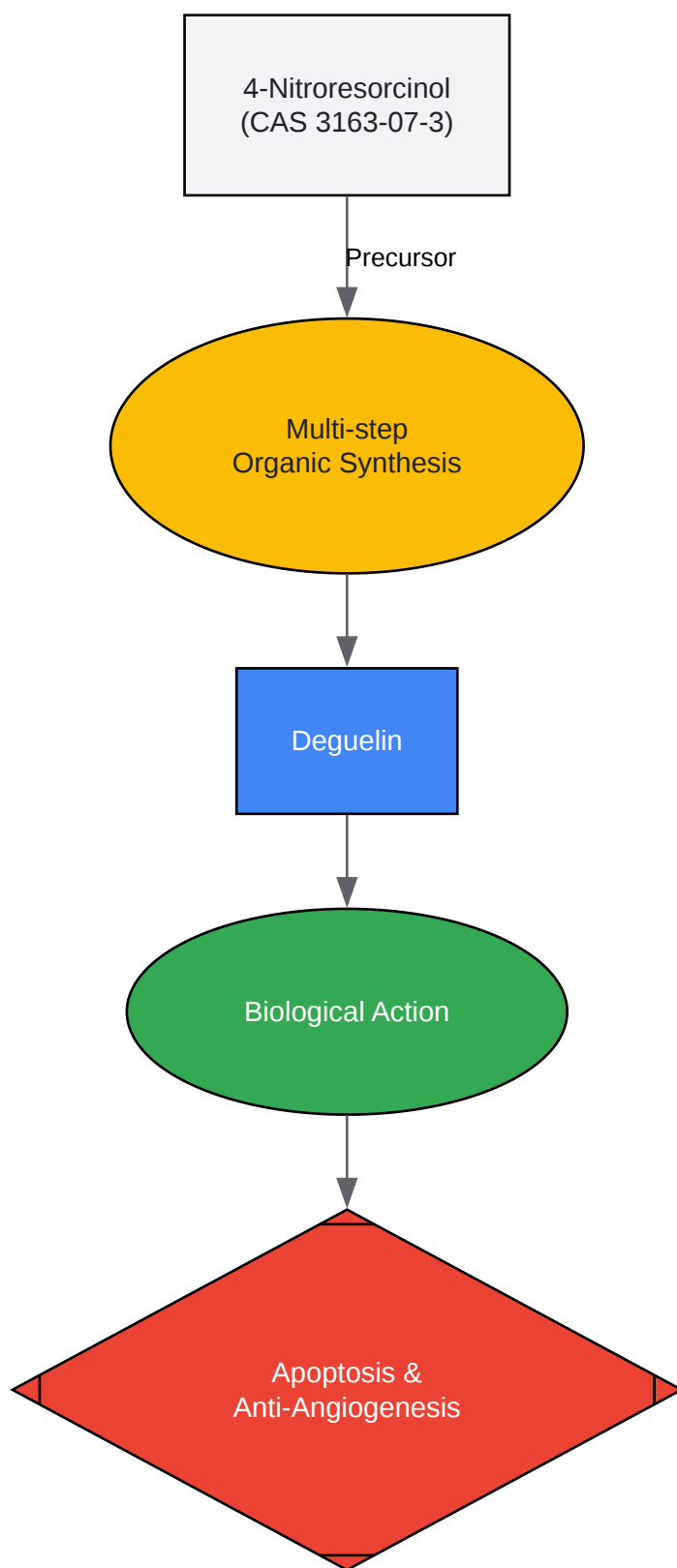


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Synthesis workflow for 4-nitroresorcinol from resorcinol.

Applications in Drug Development

The primary significance of 4-nitroresorcinol in drug development is its role as a key starting material for the synthesis of Deguelin.[1] Deguelin is a natural rotenoid that has been extensively studied for its potent chemopreventive and anti-cancer activities.[9][10][11] It exhibits anti-proliferative, apoptotic, and anti-angiogenic effects across a wide range of cancer types, making its synthetic precursors, like 4-nitroresorcinol, highly relevant to oncological research.[3][9]



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Relationship of 4-nitroresorcinol to the biological action of Deguelin.

Biological Context: The Deguelin Signaling Pathway

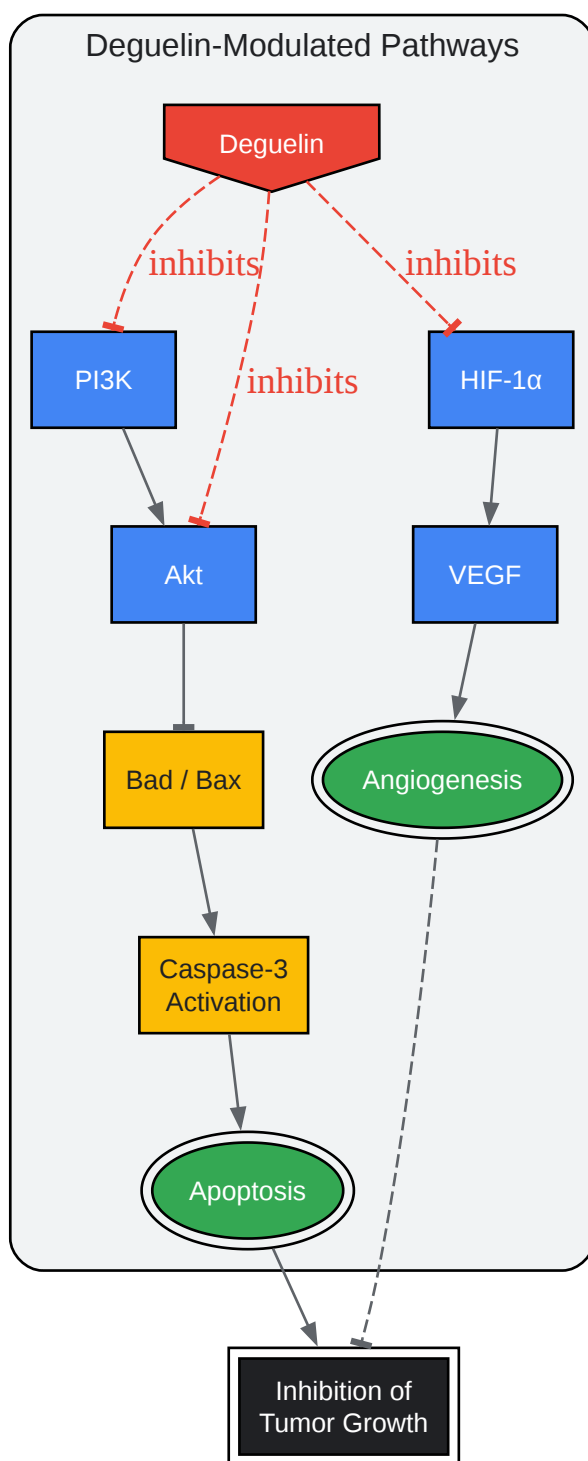
While 4-nitroresorcinol itself is not the biologically active agent, understanding the mechanism of its derivative, Deguelin, is paramount for drug development professionals. Deguelin exerts its anti-cancer effects by modulating multiple critical intracellular signaling pathways.

Mechanism of Action of Deguelin

Deguelin is a known inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a central signaling cascade for cell survival and proliferation.^{[1][11][12]} By inhibiting Akt phosphorylation, Deguelin prevents the downstream suppression of pro-apoptotic proteins like Bad and Bax, thereby initiating the caspase cascade and leading to apoptosis.^[1] Furthermore, Deguelin has been shown to suppress the NF- κ B pathway, which is crucial for inflammation and cell survival.^{[2][10]}

Its anti-angiogenic effects are mediated by the inhibition of Hypoxia-Inducible Factor-1 α (HIF-1 α) and Vascular Endothelial Growth Factor (VEGF), key regulators of new blood vessel formation required for tumor growth.^{[3][10]} Deguelin can suppress VEGF secretion from cancer cells and also inhibit VEGF-induced signaling in endothelial cells.^[3]

Deguelin's Anti-Cancer Signaling Cascade



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Key signaling pathways inhibited by Deguelin, a derivative of 4-nitroresorcinol.

Safety and Toxicology

4-Nitroresorcinol is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

Hazard Class	GHS Classification	Citation(s)
Acute Toxicity	H302: Harmful if swallowed.	[2]
H312: Harmful in contact with skin.	[2]	
H332: Harmful if inhaled.	[2]	
Skin	H315: Causes skin irritation.	[2]
Eyes	H319: Causes serious eye irritation.	[2]

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